molecular formula C11H12N2O2 B13222466 1-Methyl-3-phenylpiperazine-2,5-dione

1-Methyl-3-phenylpiperazine-2,5-dione

Cat. No.: B13222466
M. Wt: 204.22 g/mol
InChI Key: BKAMTPMNNOFELM-UHFFFAOYSA-N
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Description

Significance of Piperazinedione Core Structures in Chemical Biology Research

The piperazinedione scaffold, specifically the 2,5-diketopiperazine (DKP) core, holds a privileged position in chemical biology and medicinal chemistry. nih.gov This six-membered ring containing two amide groups is a recurring motif in a vast array of biologically active natural products. ontosight.aiwikipedia.org The widespread occurrence of the 2,5-DKP core is particularly notable in complex metabolites isolated from fungi, which exhibit a diverse range of potent biological properties, including cytotoxic, antitumor, antiviral, and antibiotic activities. nih.govacs.org

The significance of the piperazinedione core is rooted in its unique structural and chemical properties. It provides a rigid and conformationally constrained backbone that can be readily functionalized, allowing for the precise spatial orientation of various substituents. This structural rigidity is crucial for high-affinity interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the piperazine (B1678402) moiety is valued in drug design for its favorable physicochemical characteristics, including its basicity, solubility, and synthetic tractability, which can be modulated to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Researchers have extensively utilized this scaffold to develop novel therapeutic agents across numerous disease areas. The broad and potent activity of piperazine derivatives has established them as one of the most important heterocyclic systems in drug discovery. ijpsr.comresearchgate.net Their biological applications are extensive, with derivatives showing antimicrobial, anticancer, antidepressant, anti-inflammatory, and antipsychotic activities, among others. ontosight.airesearchgate.netresearchgate.net

Historical Context of 1-Methyl-3-phenylpiperazine-2,5-dione in Academic Chemical Research

Specific academic research focusing on the historical synthesis and characterization of this compound is not extensively documented in readily available literature. However, the historical context can be understood by examining the research surrounding its constituent parts: the 2,5-diketopiperazine core and the phenylpiperazine framework.

The parent 2,5-diketopiperazine, also known as glycine (B1666218) anhydride (B1165640), was the first compound containing a peptide bond to be characterized by X-ray crystallography in 1938. wikipedia.org Since then, the DKP scaffold has been a subject of continuous interest, particularly following the discovery of numerous DKP-containing natural products with significant biological activity starting in the mid-20th century. nih.gov

Research into phenylpiperazine derivatives gained significant momentum due to their utility as key intermediates in the synthesis of pharmaceuticals. ontosight.aiguidechem.com For instance, the reduced form of the title compound, 1-methyl-3-phenylpiperazine (B26559), is a crucial intermediate in the synthesis of the antidepressant drug Mirtazapine. google.com The earliest synthesis of this key intermediate was reported in the 1960s. google.com Research from the early 2000s describes synthetic routes to 1-alkyl-3-phenylpiperazines that proceed through mono-oxo intermediates, such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines, highlighting the synthetic strategies employed in this chemical space. google.comresearchgate.net While these studies focus on the mono-oxo or fully reduced piperazine ring, they form the foundational synthetic knowledge relevant to the construction of the 2,5-dione analogue.

Overview of Research Domains Investigating this compound and its Analogues

Research into this compound and its analogues spans several key scientific domains, primarily driven by the therapeutic potential of the piperazinedione and phenylpiperazine scaffolds.

Medicinal Chemistry and Drug Discovery: This is the most prominent research area. Analogues of this compound are extensively investigated for various pharmacological activities.

Anticancer Agents: Phenylpiperazine derivatives are being rationally designed and synthesized as potential anticancer agents. nih.gov For example, new derivatives of 1,2-benzothiazine incorporating a phenylpiperazine moiety have been investigated as potential topoisomerase II inhibitors for cancer therapy. nih.gov The 2,5-diketopiperazine core is also found in natural products with potent activity against human cancer cell lines. wikipedia.org

Central Nervous System (CNS) Drugs: The phenylpiperazine scaffold is a core component of many CNS-active drugs, including antidepressants and antipsychotics. ontosight.aiguidechem.com The affinity of these compounds for serotonin (B10506) receptors makes them valuable structures in the development of new medications targeting the central nervous system. guidechem.com

Antimicrobial Agents: Piperazinedione structures are known for their antimicrobial properties against various bacterial and fungal strains. ontosight.ai Additionally, phenylpiperazine derivatives have been explored as efflux pump inhibitors in bacteria, a strategy to combat antibiotic resistance. mdpi.com

Synthetic Organic Chemistry: The development of novel and efficient synthetic routes to substituted piperazinediones is an active area of research. Studies focus on creating libraries of these compounds for biological screening, often involving methodologies for N-alkylation and C-alkylation of the core structure. researchgate.netmdpi.com

Natural Products Chemistry: Researchers are focused on the isolation and total synthesis of naturally occurring, biologically active 2,5-diketopiperazines. wikipedia.orgnih.gov This research provides insights into novel chemical structures and potential new drug leads.

Research Data on Piperazinedione Analogues

The following table summarizes the biological activities investigated for various analogues related to the piperazinedione and phenylpiperazine scaffolds.

Scaffold/Analogue ClassTherapeutic Area/ActivityResearch Findings
Phenylpiperazine Derivatives AnticancerInvestigated as topoisomerase II inhibitors; some compounds show cytotoxicity towards breast cancer cell lines (MCF7). nih.gov
Phenylpiperazine Hydantoins Antibiotic AdjuvantsIdentified as inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, potentially reversing antibiotic resistance. mdpi.com
2,5-Diketopiperazines Anticancer, Antiviral, AntimicrobialCore structure is present in numerous natural products with a wide range of potent biological activities. ontosight.aiwikipedia.orgnih.gov
1-Methyl-3-phenylpiperazine Pharmaceutical IntermediateA key building block in the synthesis of the antidepressant drug Mirtazapine. guidechem.comgoogle.com
General Piperazine Derivatives CNS Disorders, InflammationThe scaffold is integral to drugs for depression, anxiety, and psychosis, and also shows anti-inflammatory potential. ijpsr.comresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-methyl-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(14)12-10(11(13)15)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,12,14)

InChI Key

BKAMTPMNNOFELM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis in Research

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for 1-Methyl-3-phenylpiperazine-2,5-dione has not been reported, analysis of closely related compounds, such as 1,4-Bis(3-methylphenyl)piperazine-2,5-dione (B11564975), offers significant insight into the expected solid-state conformation. nih.gov

In the structure of 1,4-Bis(3-methylphenyl)piperazine-2,5-dione, the central piperazinedione ring is not planar. nih.gov It adopts a puckered conformation, and the two amide groups within the ring are essentially planar. The sum of bond angles around the nitrogen atoms is approximately 360°, indicating a planar configuration for the nitrogen atoms due to π-conjugation with the adjacent carbonyl groups. nih.gov The phenyl rings are typically oriented at a significant dihedral angle with respect to the central ring. nih.gov

Based on this related structure, it can be inferred that this compound would also adopt a non-planar ring conformation in the solid state.

Table 2: Crystallographic Data for the Analogous Compound 1,4-Bis(3-methylphenyl)piperazine-2,5-dione nih.gov

Parameter Value
Chemical Formula C₁₈H₁₈N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.6608 (15)
b (Å) 6.1508 (7)
c (Å) 19.223 (2)
β (°) 95.142 (2)
Volume (ų) 1490.9 (3)
Dihedral Angle (Piperazinedione/Aromatic Ring) 55.84 (9)° and 54.10 (8)°

Note: This data is for an analogous compound and serves to illustrate the likely structural features of the target molecule.

Conformational Analysis and Dynamics of Piperazinedione Systems

The piperazine-2,5-dione ring is a cyclic dipeptide system where the two amide (peptide) bonds are constrained in a cis conformation. However, the ring itself is not rigid and can adopt several conformations.

The six-membered piperazinedione ring typically avoids a planar conformation due to steric and angle strain. Instead, it preferentially adopts non-planar conformations such as the boat or twist-boat forms. github.ionih.gov The thermodynamically favored chair conformation, common for piperazine (B1678402) itself, is generally not observed in the dione (B5365651) derivatives due to the planarity of the two amide bonds. nih.gov

The specific conformation adopted by this compound would be influenced by the steric interactions of its substituents.

The phenyl group at C3 is bulky and will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the rest of the ring.

The methyl group on N1 also influences the conformational equilibrium.

Computational modeling and experimental studies on similar systems show that even small deformations in bond angles can lead to significant changes in internal rotation angles, allowing for a spectrum of possible conformations. pnas.org The interplay between the substituents and the inherent flexibility of the ring system dictates the preferred conformational state of the molecule in solution.

Influence of Substituents on Ring Conformation and Flexibility

Research employing techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy has established that the six-membered diketopiperazine (DKP) ring can exist in various conformations, including boat, chair, and twist forms. The coupling of small bond-angle deformations with significant changes in internal rotation angles allows for a wide variability of conformations. pnas.org The specific conformation adopted is a strategy to minimize steric strain and maximize stabilizing intramolecular interactions.

The phenyl group at the C3 position is a major determinant of the molecule's conformation. To minimize steric hindrance, this bulky aromatic substituent typically forces the DKP ring into a non-planar boat-like conformation. In this arrangement, the phenyl ring often adopts a "flagpole" or pseudo-axial orientation, extending away from the ring. A critical aspect of this orientation is the tendency for the aromatic ring to fold back over the piperazine-2,5-dione ring. This folded conformation is often stabilized by a non-covalent CH⋯π interaction between the electron-rich face of the phenyl ring and the C-H protons on the DKP ring. nih.gov

This folding has a distinct and measurable consequence observed in NMR spectroscopy. The magnetic anisotropy of the aromatic ring creates a shielding effect, causing protons located above or below the ring to shift to a higher field (upfield) in the ¹H NMR spectrum. csu.edu.au This phenomenon is a key diagnostic tool for determining the predominant solution-state conformation of phenyl-substituted piperazinediones. csu.edu.au

The electronic properties of substituents on the phenyl ring itself can further modulate this conformational preference. By altering the electron density of the aromatic ring, these substituents can either strengthen or weaken the stabilizing CH⋯π interaction. Studies on related phenylalanine-incorporated cyclic peptides have shown a linear relationship between the conformational free energies (ΔG°) and the Hammett constants (σ) of the substituents. nih.gov

Electron-donating groups (EDGs) increase the electron density of the phenyl ring, strengthening the CH⋯π interaction. This enhanced interaction provides greater stabilization for the folded conformation, thereby restraining the flexibility of the phenyl side chain. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, weakening the CH⋯π interaction and leading to increased conformational flexibility. nih.gov The thermodynamic parameters in the table below, derived from studies on analogous cyclic peptides, illustrate this effect.

Substituent (X) at Phenyl RingHammett Constant (σp)Conformational Free Energy (ΔG° at 298 K, kJ mol⁻¹)Enthalpy (ΔH°, kJ mol⁻¹)Entropy (TΔS°, kJ mol⁻¹)
-OCH₃-0.27-4.99-15.34-10.35
-CH₃-0.17-4.88-14.89-10.01
-H0.00-4.43-14.99-10.56
-F0.06-4.22-15.65-11.43
-Cl0.23-3.81-15.73-11.92
-Br0.23-3.75-15.66-11.91
-CF₃0.54-3.11-14.27-11.16
-NO₂0.78-2.28-15.22-12.94

Data adapted from studies on analogous phenylalanine-incorporated cyclic peptides. nih.gov

The table below summarizes key structural parameters for a related substituted piperazine-2,5-dione, highlighting the non-planar nature of the system induced by substituents.

CompoundParameterValue
1,4-bis(3-methylphenyl)piperazine-2,5-dioneDihedral Angle (Piperazinedione/Aromatic Ring 1)55.84 (9)°
Dihedral Angle (Piperazinedione/Aromatic Ring 2)54.10 (8)°

Data from the crystallographic study of 1,4-bis(3-methylphenyl)piperazine-2,5-dione. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound "this compound" to thoroughly populate the requested article outline. Research findings on the precise receptor binding profiles, enzyme inhibition, ion channel modulation, and specific cellular activities as requested are not available for this exact molecule.

The provided search results contain information on related but structurally distinct compounds, such as other phenylpiperazine derivatives, piperazine-2,5-dione scaffolds with different substitutions, or the reduced form 1-methyl-3-phenylpiperazine (B26559). Extrapolating findings from these different molecules to "this compound" would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a factually accurate and detailed article on "this compound" that adheres to the strict constraints of the provided outline.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Research

Structure-Activity Relationships (SAR) Driving Biological Activity

While direct and extensive structure-activity relationship (SAR) studies focusing exclusively on 1-methyl-3-phenylpiperazine-2,5-dione are not widely available in published literature, the broader class of 2,5-diketopiperazines (DKPs) has been the subject of intensive investigation. DKPs are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, exhibiting activities such as antitumor, antiviral, and antifungal properties. rjeid.com The SAR insights derived from analogous phenyl-substituted and N-alkylated diketopiperazines provide a strong framework for understanding the biological potential of this compound.

The substitution on the nitrogen atoms of the piperazine-2,5-dione core is a critical determinant of its biological activity. Unlike simple piperazines where the nitrogens are basic, the nitrogens in the DKP scaffold are part of amide linkages, rendering them non-basic and altering their hydrogen bonding capabilities.

The presence of a methyl group at the N-1 position, as in this compound, has several implications for target engagement:

Steric Influence : The methyl group introduces steric bulk, which can either facilitate a favorable interaction within a specific hydrophobic pocket of a target protein or cause a steric clash that prevents binding.

Hydrogen Bonding : N-methylation removes a potential hydrogen bond donor site that would be present in an unsubstituted N-H group. This can be crucial for activity, as the ability to form intermolecular hydrogen bonds with target sites is a key feature of the DKP scaffold. researchgate.net

Modulation of Physicochemical Properties : In related heterocyclic systems like piperazines, N-alkylation is a common strategy to improve metabolic stability and modulate off-target effects. For instance, studies on CXCR4 antagonists showed that converting a parent compound to N-propyl and N-butyl piperazine (B1678402) analogues maintained on-target potency while improving microsomal stability and reducing inhibition of CYP450 enzymes. nih.gov While the electronic nature of the DKP nitrogen is different, the principle of using N-alkylation to fine-tune drug-like properties is a shared concept.

In the broader context of DKP derivatives, SAR studies often involve synthesizing a library of compounds with various substituents at both the N-1 and N-4 positions to optimize activity. This strategy was employed in the development of novel 1,4-disubstituted piperazine-2,5-diones as antioxidants, underscoring the importance of substitution on the ring nitrogens for tuning biological effects. nih.gov

The phenyl group at the C-3 position of the piperazinedione ring is a fundamental component for conferring biological specificity and potency. Its orientation and electronic properties, which can be modified with various substituents, directly influence how the molecule interacts with its biological target.

Research on analogous DKP derivatives acting as tubulin polymerization inhibitors demonstrates the profound impact of phenyl ring substitution. nih.gov A series of compounds were synthesized to probe the effect of different substituents on the phenyl ring, revealing a clear SAR trend.

Table 1: Effect of Phenyl Ring Substitution on Anti-proliferative Activity of DKP-based Tubulin Inhibitors nih.gov
Compound AnalogueSubstitution on Phenyl RingIC₅₀ against BxPC-3 cells (nM)IC₅₀ against NCI-H460 cells (nM)
Plinabulin (reference)Hydrogen (unsubstituted)4.426.2
Compound cpara-Fluoro (p-F)0.73.8
Compound bHydrogen (with other modifications)0.94.1

As shown in the data, the introduction of a para-fluoro atom onto the phenyl group (Compound c) resulted in the highest biological activity, with significantly lower IC₅₀ values compared to the unsubstituted reference compound. nih.gov This highlights the sensitivity of the target to electronic and steric changes on the phenyl moiety.

Further studies on other classes of phenylpiperazines corroborate these findings. The introduction of electron-donating (e.g., CH₃, OCH₃) or electron-withdrawing (e.g., Cl, F) substituents influences the lipophilicity and electronic nature of the molecule. nih.gov This, in turn, affects properties like cell membrane penetration and the ability to form specific interactions with a target, such as DNA. nih.gov In one study on potential anticancer agents, phenylpiperazine derivatives with two chlorine atoms on the phenyl ring (3,4-dichloro substitution) showed the most potent cytotoxic activity. nih.gov

Linker Chains:

When the DKP scaffold is connected to another pharmacophore, the length of the alkyl chain linker can dramatically affect receptor affinity and selectivity. A study on arylpiperazines linked to a pyrrolidinedione core revealed that the optimal linker length was highly dependent on the target receptor. nih.gov

Table 2: Conceptual Illustration of Linker Chain Length Effect on Receptor Affinity (based on findings from nih.gov)
Linker Length (n methylenes)Relative Affinity for 5-HT1A ReceptorRelative Affinity for α₁-adrenergic Receptor
1HighModerate
2LowModerate
3LowHigh
4HighestHigh

For the 5-HT1A receptor, a linker of four methylene units (n=4) was optimal, whereas for the α₁-adrenergic receptor, linkers of three or four units were preferred. nih.gov This demonstrates that the linker chain plays a crucial role in positioning the pharmacophores correctly within the binding sites of different receptors.

Cyclization:

The inherent rigidity of the cyclized DKP scaffold is one of its defining features. researchgate.net This conformational constraint can be beneficial, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The importance of this rigidity was highlighted in a study that synthesized flexible DKP-based analogues of tadalafil, a potent PDE5 inhibitor with a rigid polycyclic structure. The newly obtained flexible compounds showed no noticeable effect on PDE5 activity, suggesting that the rigid, cyclized conformation of the parent drug was essential for its potent inhibitory action. mdpi.com

More advanced modifications involve creating even more complex fused or spirocyclic systems. The synthesis of spiro-2,6-dioxopiperazine scaffolds is a strategy used to generate novel molecular frameworks with unique three-dimensional shapes, allowing for the exploration of new chemical space and the development of highly selective biological probes. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. While specific docking studies targeting 1-Methyl-3-phenylpiperazine-2,5-dione are not extensively detailed in the available literature, research on analogous compounds containing the phenylpiperazine scaffold highlights the potential of this chemical class. Phenylpiperazine derivatives have been widely investigated for their interaction with various biological targets.

For instance, molecular docking studies on different series of phenylpiperazine derivatives have shown their ability to bind effectively within the active sites of specific receptors and enzymes. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. In one study, newly designed 1,2-benzothiazine derivatives containing a phenylpiperazine moiety were docked to the DNA-Topoisomerase II complex and the minor groove of DNA, suggesting that these compounds form stable complexes with negative energy scoring functions. nih.gov Another area of focus for this scaffold is the central nervous system, where derivatives have been evaluated for their affinity toward serotonin (B10506) receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C. researchgate.net

Table 1: Potential Interacting Residues and Interaction Types for the Phenylpiperazine Scaffold

Moiety of Ligand Potential Interaction Type Potential Interacting Amino Acid Residues
Phenyl Ring Pi-Pi Stacking, Hydrophobic Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Piperazine-dione Ring Hydrogen Bonding (as acceptor) Serine, Threonine, Arginine, Lysine

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a detailed picture of molecular motion over time, allowing for the exploration of a compound's conformational landscape. The piperazine-2,5-dione ring is not strictly planar and can adopt various conformations, such as boat, half-chair, or twist-boat forms. nih.gov The energetic favorability of these conformations is influenced by its substituents.

For this compound, MD simulations could elucidate:

Ring Puckering: The dynamics of the piperazinedione ring's conformation and the energy barriers between different puckering states.

Substituent Orientation: The rotational freedom of the phenyl group relative to the piperazinedione ring. This orientation is crucial as it dictates the spatial arrangement of the molecule and its ability to fit into a binding site.

Solvent Effects: How the presence of a solvent, like water, influences the conformational preferences of the molecule through hydrogen bonding and other intermolecular forces.

Understanding the conformational flexibility is essential, as a molecule's bioactive conformation—the shape it adopts when binding to a target—may not be its lowest energy state in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide information on molecular orbitals, charge distribution, and reactivity descriptors.

Studies on related phenylpiperazine and piperazinedione structures offer insights into the expected properties of this compound. For example, analysis of 1,4-bis(3-methylphenyl)piperazine-2,5-dione (B11564975) revealed that the nitrogen atoms in the piperazinedione ring have a planar configuration, which differs from the typical pyramidal geometry of amines. nih.gov This planarity is attributed to π-conjugation effects with the adjacent carbonyl (C=O) groups. nih.gov

DFT calculations on a 1-phenylpiperazinium derivative demonstrated how computational methods can accurately predict geometric parameters like bond lengths and angles when compared to experimental X-ray diffraction data. jksus.org Such calculations also yield important electronic parameters:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, the carbonyl oxygens would be expected to be regions of high negative potential, while the hydrogens would be areas of positive potential.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

Parameter Significance Predicted Characteristic for this compound
HOMO-LUMO Gap Indicates chemical reactivity and stability A moderate gap, suggesting stability but with potential for reaction.
Molecular Electrostatic Potential Shows charge distribution and reactive sites Negative potential around carbonyl oxygens; positive potential around N-H and C-H protons.

In Silico Property Prediction and ADME-Tox Modeling for Research Compounds (excluding toxicity profiles)

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the research process. These predictions help assess a molecule's drug-likeness and potential for oral bioavailability. Various computational models, such as Lipinski's Rule of Five, are used to evaluate these characteristics. nih.gov

For this compound, several key ADME parameters can be predicted based on its structure. These predictions suggest whether the compound has a favorable profile for further development. The primary determinants include properties like lipophilicity (logP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. frontiersin.orgresearchgate.net

Table 3: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₁₁H₁₂N₂O₂ Basic chemical identity.
Molecular Weight 204.23 g/mol Within the range for good oral bioavailability (<500 g/mol ).
LogP (Lipophilicity) ~1.0 - 1.5 Indicates a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 58.8 Ų Suggests good potential for cell membrane permeability (<140 Ų). nih.gov
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 2 Complies with Lipinski's rule (≤10).
Rotatable Bonds 1 Indicates low conformational flexibility, which can be favorable for binding.

Synthesis and Biological Evaluation of Analogues and Derivatives of 1 Methyl 3 Phenylpiperazine 2,5 Dione

Design Principles for Derivative Synthesis

The rational design of derivatives of 1-methyl-3-phenylpiperazine-2,5-dione is a strategic endeavor aimed at optimizing pharmacological activity. This process involves systematic modifications of the lead compound's structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include altering substituents at the N-1 position of the piperazinedione ring, varying functional groups on the phenyl ring, and modifying the core heterocyclic system.

Modifications on the N-1 Position of the Piperazinedione Ring

The N-1 position of the piperazinedione ring is a prime target for chemical modification to influence the compound's biological activity. A common design principle involves the introduction of various alkyl or arylalkyl groups at this position. These modifications can significantly impact the molecule's lipophilicity, which in turn affects its ability to cross the blood-brain barrier, a critical factor for centrally acting agents.

Furthermore, the introduction of a linker, such as an acetamide (B32628) moiety, at the N-1 position can extend the molecule and allow for interaction with additional binding sites on a target receptor. The structure-activity relationship (SAR) analysis of related pyrrolidine-2,5-dione derivatives has shown that an acetamide linker may broaden the spectrum of anticonvulsant activity, potentially engaging both MES (maximal electroshock seizure) and scPTZ (subcutaneous pentylenetetrazole) seizure models. nih.gov

Substituent Variation on the Phenyl Ring

The phenyl ring at the 3-position of the piperazinedione core is another critical site for synthetic modification. The electronic and steric properties of substituents on this ring can profoundly influence the compound's interaction with biological targets. Research on analogous arylpiperazine derivatives has consistently demonstrated that the nature and position of these substituents are key determinants of pharmacological activity. mdpi.comresearchgate.net

Electron-withdrawing groups, such as trifluoromethyl (CF3), trifluoromethoxy (OCF3), and halogens (e.g., fluorine, chlorine), have been identified as particularly favorable for enhancing anticonvulsant activity. mdpi.commdpi.com These substitutions can alter the molecule's conformation and electronic distribution, leading to optimized binding at receptor sites. For instance, in a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, derivatives with 3-CF3 or 3-OCF3 substituents on a phenylpiperazine moiety displayed broad-spectrum anticonvulsant activity. mdpi.com

Alterations in the Piperazine (B1678402)/Pyrrolidine Ring System

A fundamental design principle involves the modification of the core heterocyclic ring system itself. This can range from subtle changes, such as altering ring size, to more significant transformations like ring opening. The rationale behind this approach is that the heterocyclic core serves as a scaffold, and its geometry is crucial for the correct spatial orientation of the pharmacophoric elements.

Comparative studies of analogous compounds, such as piperidine-2,6-diones and pyrrolidine-2,5-diones, have been conducted to understand the impact of the ring system on anticonvulsant properties. SAR studies have indicated that the pyrrolidine-2,5-dione core is often crucial for anticonvulsant activity. nih.gov In some cases, replacing the heterocyclic imide ring with a more flexible open-chain amide structure has been explored, though this can sometimes lead to a reduction in anticonvulsant protection, underscoring the importance of the cyclic scaffold. nih.gov

Comparative Preclinical Biological Activity of Derivatives

The preclinical evaluation of newly synthesized derivatives is essential to characterize their pharmacological profile. This typically involves a combination of in vitro assays to determine potency and selectivity at specific molecular targets, followed by in vivo studies in animal models of disease to assess efficacy and safety.

Assessment of Potency and Selectivity in In Vitro Assays

In vitro assays are instrumental in elucidating the mechanism of action of novel compounds. For derivatives of this compound, which are often investigated for their effects on the central nervous system, a key focus is their interaction with ion channels and receptors implicated in neuronal excitability.

Radioligand binding assays are commonly employed to determine the affinity of compounds for specific targets, such as voltage-gated sodium and calcium channels. For example, in vitro studies of potent anticonvulsant derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione revealed a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. researchgate.net Electrophysiological techniques, such as patch-clamp studies, can provide more detailed information on the functional effects of these compounds on ion channel activity. The mechanism of action for some anticonvulsant pyrrolidine-2,5-dione derivatives is thought to involve the inhibition of peripheral and central sodium and calcium currents, as well as antagonism of the TRPV1 receptor. nih.gov

Evaluation in Animal Models of Disease (e.g., Antiseizure, Antinociceptive)

Following promising in vitro results, derivatives are advanced to in vivo testing in animal models that mimic human diseases. For anticonvulsant activity, the most commonly used rodent models are the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz psychomotor seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures. The 6-Hz test is a model for therapy-resistant partial seizures. semanticscholar.org

Many anticonvulsant compounds also exhibit analgesic properties, and thus are often evaluated in animal models of pain. The formalin test, for instance, can assess a compound's efficacy against both acute and tonic pain. mdpi.comnih.gov Models of neuropathic pain, such as those induced by chemotherapy agents (e.g., oxaliplatin), are also used to evaluate the potential of these derivatives to treat chronic pain conditions. mdpi.comnih.gov

For example, a lead compound from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated robust anticonvulsant activity with ED50 values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test. nih.gov This same compound also showed significant efficacy in the formalin-induced tonic pain model and the oxaliplatin-induced neuropathic pain model in mice. nih.gov

The table below summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives in various animal models.

CompoundModificationMES ED₅₀ (mg/kg)6 Hz (32 mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Compound 143-CF₃ phenylpiperazine, dimethylamino on pyrrolidine-2,5-dione49.631.367.4 nih.gov
Compound 43-(3-methylthiophen-2-yl), 1-(3-morpholinopropyl)62.1475.59Not Active researchgate.net
Compound 63-(2-chlorophenyl), 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}68.3028.20Not Reported mdpi.com
Compound 333-(benzo[b]thiophen-2-yl), N-[(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl]27.430.8Active at 100 mg/kg nih.gov

Advanced Analytical Research Methodologies Applied to 1 Methyl 3 Phenylpiperazine 2,5 Dione

Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For research samples of 1-Methyl-3-phenylpiperazine-2,5-dione, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) are indispensable tools.

HPLC is a fundamental technique for determining the purity of synthesized compounds and for quantitative analysis. Reversed-phase chromatography is the most common modality for analyzing piperazine (B1678402) derivatives. unodc.org In this method, a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. unodc.org

Research on related piperazine precursors frequently employs HPLC to monitor reaction progress and confirm the purity of the final product. For instance, the purity of a synthetic intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, was determined to be 98% by HPLC. researchgate.net Similarly, a process for preparing 1-methyl-3-phenylpiperazine (B26559) reported a final purity of 99.7% as confirmed by HPLC. google.comgoogle.com These examples underscore the capability of HPLC to achieve high-resolution separation of the main compound from impurities and starting materials. A typical HPLC method for a compound like this compound would involve a C18 column with gradient elution to ensure the separation of any potential byproducts. unodc.org

Table 1: Representative HPLC Method for Purity Analysis of Piperazine Derivatives
ParameterCondition
Column Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size unodc.org
Mobile Phase A 5mM Heptafluorobutyric acid in Water unodc.org
Mobile Phase B Acetonitrile unodc.org
Gradient Time-based gradient from 18% B to 30% B unodc.org
Flow Rate 1.0 mL/min unodc.org
Column Temperature 40°C unodc.org
Detection Photodiode Array (PDA) at 210 nm unodc.orgresearchgate.net
Injection Volume 10 µL unodc.org

For more demanding analytical tasks requiring higher resolution, speed, and sensitivity, UPLC coupled with mass spectrometry (MS) is the preferred method. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and greater peak capacity compared to traditional HPLC. The coupling of UPLC to a mass spectrometer provides highly specific molecular weight information, aiding in the unambiguous identification of the target compound and the characterization of unknown impurities.

In the analysis of substituted piperazine-2,5-dione derivatives, researchers have utilized systems such as an Agilent 1200 HPLC (a system capable of operating at higher pressures similar to UPLC) connected to an Agilent 6120 Single Quadrupole MS. csu.edu.auchemrxiv.org For high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements to determine elemental composition, a Waters Synapt G2-Si HDMS LC-Q/TOF (Quadrupole Time-of-Flight) instrument has been used. csu.edu.auchemrxiv.org This level of analysis is crucial for confirming the identity of newly synthesized compounds and for metabolic studies where the detection and identification of low-level metabolites are required.

Table 2: UPLC/MS System Configuration for Piperazinedione Analysis
ComponentSpecification
Liquid Chromatography UPLC system with binary solvent manager
Column Sub-2 µm particle size C18 column
Ion Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole Time-of-Flight (Q/TOF) for High-Resolution Mass Spectrometry (HRMS) csu.edu.auchemrxiv.org
Data Acquisition Full scan mode for impurity profiling; Tandem MS (MS/MS) for structural elucidation

Advanced Spectroscopic Methods for Mechanistic Research

Beyond routine purity and quantitative analysis, advanced methods are needed to probe the specific stereochemical aspects of chiral molecules.

The molecule this compound possesses a chiral center at the C3 position (the carbon atom bearing the phenyl group). Consequently, it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, it is essential to separate and quantify them. Chiral chromatography is the definitive method for assessing the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. While specific methods for the enantiomeric resolution of this compound are not documented in the reviewed literature, the applicability of the technique is clear from its structure. The separation of other chiral piperazine derivatives has been successfully achieved using this methodology. The choice of CSP is critical and often involves polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases, which are known to be effective for a wide range of chiral compounds. The development of a chiral separation method would be a mandatory step in the chemical process development for this compound if it were to be investigated for biological applications.

High-Throughput Screening (HTS) Assay Development for Piperazinedione Libraries

The piperazine-2,5-dione scaffold is a valuable starting point for the creation of compound libraries for drug discovery. csu.edu.aunih.gov High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds against a biological target to identify "hit" compounds that modulate the target's activity. chemdiv.com

Developing an HTS assay for a library of piperazinedione derivatives, including compounds like this compound, involves several key stages. First, a diverse library of compounds is synthesized or acquired, optimized for structural diversity and "drug-like" properties. ku.edu The assay is then miniaturized, typically into 96-well or 384-well microplate formats, to reduce reagent consumption and increase throughput. assaygenie.com The process is automated using robotic liquid handling systems to ensure precision and speed. chemdiv.com

Detection can be based on various principles, including fluorescence, luminescence, or absorbance, depending on the nature of the biological target (e.g., an enzyme or a receptor). chemdiv.com A successful HTS campaign is followed by a cascade of secondary assays to confirm the activity of the initial hits and eliminate false positives. chemdiv.com The goal is to identify promising scaffolds from the piperazinedione library that can serve as starting points for a hit-to-lead optimization program in drug discovery. chemdiv.com

Potential Applications As Research Tools and Chemical Probes

Use as a Scaffold for Rational Design of New Chemical Entities

The piperazine-2,5-dione ring system is a versatile and valuable scaffold for the rational design of new chemical entities. Its structure serves as a constrained platform where substituents can be systematically added or modified to explore structure-activity relationships (SAR). This approach has been successfully used to generate libraries of compounds with diverse pharmacological activities. nih.gov

Researchers utilize the piperazine-2,5-dione core to create derivatives aimed at various therapeutic areas. For example, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and synthesized as potential antioxidants to combat cellular damage from oxidative stress. nih.gov In another area, the phenylpiperazine moiety, a key feature of 1-Methyl-3-phenylpiperazine-2,5-dione, has been incorporated into a 1,2-benzothiazine scaffold to create potential anticancer agents that function as Topoisomerase II (Topo II) inhibitors. nih.gov

The value of this scaffold lies in its synthetic tractability and its ability to mimic peptide structures, which are crucial for many biological interactions. By modifying the groups at the N1, N4, C3, and C6 positions of the piperazine-2,5-dione ring, chemists can fine-tune properties such as target affinity, selectivity, and pharmacokinetic profiles. This modular approach is a cornerstone of modern rational drug design.

Piperazine-2,5-dione Derivative ClassSubstitutionsTherapeutic Goal / Research AreaKey Findings
1,4-Disubstituted Piperazine-2,5-dionesVaried aryl and acyl groups at N1 and N4 positionsAntioxidants for neurodegenerative diseasesCompound 9r was identified as a potent antioxidant, protecting cells from H2O2-induced damage. nih.gov
Phenylpiperazine Derivatives of 1,2-BenzothiazinePhenylpiperazine attached to a 1,2-benzothiazine coreAnticancer Agents (Topoisomerase II inhibitors)Compound BS230 showed strong cytotoxicity against MCF7 cancer cells with lower toxicity towards healthy cells compared to doxorubicin. nih.gov
Opioid Receptor LigandsN/A (General class mentioned)Opioid receptor agonists and antagonistsThe piperazinedione structure has been identified as important in the discovery of new opioid receptor modulators. nih.gov

Development as Chemical Probes for Specific Biological Targets

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or nucleic acid, thereby allowing researchers to study that target's function in a biological system. The piperazine-2,5-dione scaffold is well-suited for the development of such probes.

For instance, in the development of novel anticancer agents, phenylpiperazine derivatives were rationally designed to target the DNA-Topoisomerase II complex. nih.gov Molecular docking studies predicted that these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. The phenylpiperazine portion of the molecules was found to slide between nucleic acid bases, engaging in π-π stacking interactions, a key mechanism for DNA intercalators. mdpi.com These molecules thus act as chemical probes to investigate the mechanism of Topo II inhibition and its role in cancer cell proliferation.

Similarly, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized to probe the cellular response to oxidative stress. nih.gov The most effective compound, 9r, was used to investigate the biochemical pathways involved in cellular protection. Further studies revealed that it decreased the production of reactive oxygen species (ROS) and stabilized the mitochondrial membrane potential, demonstrating its utility as a probe to explore the mechanisms of antioxidant activity. nih.gov

Contribution to Understanding Biological Pathways

By using piperazine-2,5-dione-based chemical probes, researchers can gain deeper insights into complex biological pathways. The targeted action of these molecules allows for the elucidation of specific molecular interactions and their downstream effects.

A significant contribution comes from the study of the antioxidant piperazine-2,5-dione derivative 9r. Mechanistic investigations using this compound revealed that it promoted cell survival by activating an IL-6/Nrf2 positive-feedback loop. nih.gov This finding helps to clarify the intricate relationship between inflammatory signaling (IL-6) and the primary antioxidant response pathway (Nrf2), providing a more detailed understanding of how cells defend against oxidative damage.

In the context of cancer research, the development of piperazine (B1678402) derivatives targeting Topoisomerase II has contributed to understanding the mechanisms of DNA damage and apoptosis in cancer cells. By probing the interaction between the compound, DNA, and the enzyme, scientists can better understand the structural requirements for effective Topo II inhibition. nih.govmdpi.com This knowledge aids in the design of more effective and selective anticancer drugs and deepens the fundamental understanding of DNA replication and repair pathways in cancer biology.

Challenges and Future Directions in Research on 1 Methyl 3 Phenylpiperazine 2,5 Dione

Persistent Synthetic Challenges and Stereochemical Control

A primary hurdle in the study of substituted DKPs like 1-Methyl-3-phenylpiperazine-2,5-dione is achieving efficient and stereochemically controlled synthesis. The molecule possesses a stereocenter at the C-3 position, meaning it can exist as two distinct enantiomers ((R) and (S)). The biological activity of chiral molecules is often dependent on their specific stereochemistry, making control over this aspect critical. nih.gov

Key Synthetic Challenges:

Stereoselectivity: Traditional DKP synthesis often involves the cyclization of a linear dipeptide precursor. For this compound, this would likely involve a precursor like N-methyl-alanyl-phenylglycine or N-sarcosyl-phenylglycine. A significant challenge is preventing epimerization (the loss of stereochemical integrity) at the C-3 position, which can occur under the acidic, basic, or thermal conditions often used for cyclization. wikipedia.org

Yield and Purity: Solid-phase synthesis methods have been developed for DKP libraries, but cleavage from the resin can be slow and sometimes lead to side products. nih.gov Optimizing reaction conditions to ensure high yields and purities of the final N-methylated product is a persistent challenge. nih.gov

Access to Precursors: The synthesis relies on the availability of the necessary chiral amino acid precursors, in this case, a derivative of phenylglycine and sarcosine (B1681465) (N-methylglycine) or N-methylalanine.

Future synthetic research should focus on developing novel catalytic asymmetric methods that can construct the chiral DKP ring with high enantioselectivity, thereby avoiding the potential for racemization. researchgate.net Exploring greener synthetic routes, such as microwave-assisted cyclizations, could also offer improvements in efficiency and yield. nih.gov

Table 1: Key Areas for Improvement in the Synthesis of Chiral DKPs

ChallengeFuture DirectionRationale
Epimerization at C-3 Development of mild, stereospecific cyclization catalysts.To preserve the desired stereochemistry which is crucial for specific biological interactions.
Low Yields Optimization of solid-phase synthesis and cleavage conditions; exploration of microwave-assisted synthesis.To improve the efficiency and cost-effectiveness of producing the compound for further study.
Precursor Availability Efficient synthesis of non-standard amino acid precursors like N-methyl-phenylglycine.To ensure a reliable supply of starting materials for scalable synthesis.

Exploration of Novel Biological Targets and Underexplored Mechanisms

The DKP scaffold is present in a wide array of natural products with diverse biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. wikipedia.orgresearchgate.net Many DKPs function by interacting with specific biological targets, such as inhibiting tubulin polymerization or inducing apoptosis in cancer cells. nih.govmdpi.com However, for this compound specifically, the biological targets and mechanisms of action remain largely uncharacterized.

A significant future direction is the systematic screening of this compound against various disease models to uncover its unique bioactivity profile. The combination of N-methylation and a C-3 phenyl group may confer novel pharmacological properties compared to other DKPs.

Potential Research Avenues:

Anticancer Activity: Investigating its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines. mdpi.comnih.gov The phenyl group could facilitate π-π stacking interactions with biological targets, while N-methylation can improve cell permeability and metabolic stability. mdpi.com

Neuroactivity: Given that many piperazine-containing compounds have effects on the central nervous system, exploring the neuroprotective or neuromodulatory potential of this compound is a logical step. wikipedia.org

Antimicrobial Properties: Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, to determine if it possesses antimicrobial efficacy. The stereochemistry of DKPs has been shown to drastically affect their antimicrobial and cytotoxic properties. nih.gov

Quorum Sensing: Investigating its ability to interfere with bacterial communication (quorum sensing), a known function of some natural DKPs. wikipedia.org

Unraveling the precise molecular mechanisms behind any observed activities will be crucial. This involves identifying protein binding partners, elucidating effects on signaling pathways, and understanding its structure-activity relationship.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation offers a powerful strategy to accelerate research on this compound. nih.govnih.gov Computational tools can guide experimental work by predicting properties and interactions, thereby saving time and resources.

Integrated Methodologies:

Molecular Docking: This technique can be used to screen virtual libraries of biological targets (e.g., enzymes, receptors) to predict potential binding partners for both the (R) and (S) enantiomers of the compound. mdpi.comnih.gov This can help prioritize experimental assays. For instance, docking studies have been successfully used to understand how DKP derivatives bind to tubulin or viral neuraminidase. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the DKP ring and its interactions with a target protein over time, helping to explain the molecular basis of its activity. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to assess its drug-likeness early in the research process.

These computational predictions must be followed by rigorous experimental validation. Hits from virtual screening need to be confirmed with in vitro binding and activity assays. Predicted metabolic pathways should be studied using liver microsomes or other relevant experimental systems. This iterative cycle of prediction and validation is key to efficiently advancing the compound from a chemical entity to a potential lead molecule. nih.gov

Designing Next-Generation Piperazinedione Research Molecules

The this compound structure serves as an excellent starting point for the design of next-generation analogs with improved potency, selectivity, or pharmacokinetic properties. The DKP scaffold offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space around this core structure. researchgate.netmdpi.com

Strategies for Analog Design:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the phenyl ring to probe interactions with target proteins and modulate properties like lipophilicity.

Modification at C-6: The C-6 position of the piperazinedione ring can be substituted with various alkyl or aryl groups to create more complex derivatives and explore structure-activity relationships. mdpi.com

N-4 Substitution: The amide nitrogen at the 4-position can be alkylated or otherwise modified to further tune the molecule's properties. mdpi.com

Stereochemical Exploration: Synthesizing and testing both enantiomers and, for C-6 substituted analogs, all possible diastereomers is crucial to understanding the stereochemical requirements for biological activity. nih.gov

Combinatorial chemistry approaches, potentially using solid-phase synthesis, can be employed to rapidly generate libraries of these new analogs for high-throughput screening. nih.gov

Table 2: Potential Modifications for Next-Generation Analogs

Modification SiteExample SubstituentsPotential Impact
C-3 Phenyl Ring -F, -Cl, -OH, -OCH₃Modulate binding affinity, lipophilicity, and metabolic stability.
C-6 Position -CH₃, -CH(CH₃)₂, -CH₂PhIntroduce new interaction points, alter conformation and solubility.
N-4 Amide -CH₃, -CH₂CH₃Enhance cell permeability and alter hydrogen bonding capacity.

Role in Advancing Fundamental Chemical Biology Knowledge

Beyond its potential therapeutic applications, the study of a well-defined, synthetically accessible molecule like this compound can contribute significantly to fundamental knowledge in chemical biology.

Probing Biological Systems: As a small molecule tool, it can be used to probe complex biological processes. If it is found to inhibit a specific enzyme or signaling pathway, it can be used to study the downstream effects of that inhibition in cells or organisms.

Understanding Peptide Structure-Function: The rigid DKP scaffold serves as an excellent model system for studying how side chain identity and stereochemistry influence molecular conformation and biological recognition, providing insights that are relevant to larger peptides and proteins. mdpi.com

Supramolecular Chemistry: Simple DKPs are known to self-assemble into higher-order structures like gels. nih.gov Investigating the self-assembly properties of this compound and its derivatives could lead to new biomaterials and advance the understanding of the non-covalent forces that drive molecular organization. nih.gov

Q & A

Q. What are the common synthetic routes for 1-Methyl-3-phenylpiperazine-2,5-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) such as the Ugi reaction, which enables efficient construction of the piperazine-2,5-dione scaffold. Key steps include:

  • Amide bond formation : Condensation of amines and carbonyl-containing precursors under acidic or basic conditions.
  • Cyclization : Intramolecular cyclization to form the dione ring, often catalyzed by NaH or similar bases .
  • Optimization : Yield and purity depend on solvent choice (e.g., MeOH or CH₂Cl₂), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. For example, excess methylating agents improve substitution at the N1 position .
    Validation : Confirm purity via LC-MS (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 3.2–3.5 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons) .

Q. How can researchers characterize the stereochemistry of this compound derivatives?

Methodological Answer:

  • Chiral HPLC : Use CSP-HPLC columns (e.g., Chiralpak IA) to separate enantiomers, with retention times validated against racemic mixtures .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and intermolecular interactions (e.g., hydrogen bonding between C=O and N-H groups) .
  • Optical rotation : Measure specific rotation (e.g., α = +9.6° for (S)-enantiomers in MeOH) and compare with literature values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent variation : Modify the phenyl or methyl groups to assess effects on receptor binding. For example:
    • Electron-withdrawing groups (e.g., -F, -NO₂) enhance 5-HT receptor affinity .
    • Bulkier substituents (e.g., benzyl, indolyl) improve anticancer activity by increasing hydrophobic interactions with target proteins .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonds between the dione carbonyl and Ser/Thr residues in kinase targets .
    Data Analysis : Compare IC₅₀ values across derivatives (e.g., 2.4 µM for GSK-3β inhibition vs. 63 µM for weaker analogs) to prioritize lead compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperazine-2,5-dione analogs?

Methodological Answer:

  • Standardized assays : Re-evaluate conflicting results (e.g., antibacterial vs. anticancer activity) under uniform conditions:
    • Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and nutrient media .
    • Normalize data to positive controls (e.g., ampicillin for antibacterial assays, doxorubicin for cytotoxicity) .
  • Metabolic stability : Assess compound degradation in serum (e.g., 24-hour stability in fetal bovine serum) to rule out false negatives due to rapid hydrolysis .

Q. How can researchers address stereochemical instability during the synthesis of this compound derivatives?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent racemization at chiral centers during alkylation/acylation steps .
  • Low-temperature conditions : Perform reactions at –20°C to minimize epimerization, especially during nucleophilic substitutions .
  • Real-time monitoring : Track enantiomeric excess (ee) via inline FTIR or circular dichroism (CD) spectroscopy .

Data Interpretation and Validation

Q. What analytical techniques are critical for validating the purity and stability of this compound in long-term studies?

Methodological Answer:

  • HPLC-DAD/MS : Detect degradation products (e.g., hydrolyzed dione rings) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >180°C) to guide storage conditions (dry, inert atmosphere) .
  • NMR kinetics : Monitor structural integrity in DMSO-d₆ or CDCl₃ over 72 hours to identify time-dependent degradation .

Q. How should researchers interpret conflicting crystallographic and spectroscopic data for piperazine-2,5-dione derivatives?

Methodological Answer:

  • Cross-validation : Compare X-ray-derived bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values (B3LYP/6-31G*) to identify experimental artifacts .
  • Dynamic effects : Account for solution-phase conformational flexibility (e.g., chair-to-boat transitions in piperazine rings) that may cause NMR/vibrational spectroscopy discrepancies .

Advanced Methodological Challenges

Q. What strategies improve the enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to induce asymmetry during alkylation steps .
  • Catalytic asymmetric synthesis : Use Cu(I)/BOX complexes or organocatalysts (e.g., proline derivatives) to achieve >90% ee in cyclization reactions .
  • Kinetic resolution : Separate enantiomers via lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.